



Application Notes and Protocols: Citrate Synthesis of Gold Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of gold nanoparticles (AuNPs) via the **citrate** reduction method, commonly known as the Turkevich method. This approach is widely recognized for its simplicity, reliability, and ability to produce AuNPs with controlled sizes.[1] The protocol is intended for research and development applications, including those in drug delivery, diagnostics, and catalysis.

Introduction

The synthesis of gold nanoparticles through the reduction of a gold salt, such as hydrogen tetrachloroaurate (HAuCl₄), by a reducing agent is a fundamental technique in nanotechnology. [1][2] The Turkevich method, first reported in 1951, utilizes trisodium **citrate** as both the reducing and capping agent.[2][3] In this process, **citrate** ions reduce Au³⁺ ions to metallic gold (Au⁰), which then nucleate and grow into nanoparticles.[1] The **citrate** ions also adsorb onto the surface of the nanoparticles, providing electrostatic stabilization and preventing aggregation.[1][4] The size of the resulting AuNPs can be tuned by varying the molar ratio of **citrate** to gold.[3][5]

Experimental Protocol: Turkevich Method

This protocol details the steps for synthesizing spherical gold nanoparticles with diameters in the range of 15-30 nm.[3][5]



2.1. Materials and Reagents

- Hydrogen tetrachloroaurate (III) trihydrate (HAuCl₄·3H₂O)
- Trisodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)
- Deionized (DI) water or Milli-Q water
- Glassware (e.g., Erlenmeyer flask, beaker, graduated cylinders)
- Magnetic stir bar and stirring hot plate
- Condenser (optional, to prevent solvent evaporation)

2.2. Preparation of Stock Solutions

It is recommended to prepare fresh solutions, especially the sodium **citrate** solution, for optimal results.[4]

- 10.0 mM Hydrogen Tetrachloroaurate (HAuCl₄) Stock Solution:
 - To prepare a 10.0 mM stock solution, dissolve 1.0 g of HAuCl₄·3H₂O in 250 mL of DI water.[4]
 - Store this solution in a brown bottle, as it is light-sensitive. It can be kept for an extended period under these conditions.[4]
- 1.0 mM HAuCl4 Working Solution:
 - Dilute 25 mL of the 10.0 mM HAuCl₄ stock solution to a final volume of 250 mL with DI water.[4]
- 1% (w/v) Trisodium Citrate Solution:
 - Dissolve 0.5 g of trisodium citrate dihydrate in 50 mL of DI water.[4] It is best to make this solution fresh before each synthesis.[4]

2.3. Synthesis Procedure



- Rinse all glassware thoroughly with pure water before use.[4]
- Add 20 mL of the 1.0 mM HAuCl₄ working solution to a 50 mL Erlenmeyer flask containing a magnetic stir bar.[4]
- Place the flask on a stirring hot plate and bring the solution to a rolling boil with vigorous stirring.[4] If using a condenser, attach it to the flask.
- Once boiling, quickly add 2 mL of the 1% trisodium citrate solution to the rapidly stirred HAuCl₄ solution.[4]
- Observe the color change of the solution. The solution will initially be a pale yellow, then transition to colorless, bluish-gray, and finally to a deep wine-red color.[6] This final color indicates the formation of gold nanoparticles.[6]
- Continue heating and stirring for approximately 10-20 minutes until the color is stable. [4][6]
- Remove the flask from the heat and allow it to cool to room temperature while continuing to stir.
- Store the resulting colloidal gold solution in a clean, sealed container.

Characterization

The synthesized gold nanoparticles can be characterized using various techniques:

- UV-Vis Spectroscopy: To confirm the formation of AuNPs and determine their approximate size and concentration. The characteristic surface plasmon resonance (SPR) peak for spherical AuNPs typically appears around 520 nm.[6][7]
- Transmission Electron Microscopy (TEM): To visualize the size, shape, and morphology of the nanoparticles.[2][8]
- Dynamic Light Scattering (DLS): To measure the hydrodynamic diameter and size distribution of the nanoparticles in solution.[6][9]
- Zeta Potential: To assess the surface charge and colloidal stability of the nanoparticles.[2][9]



Quantitative Data Summary

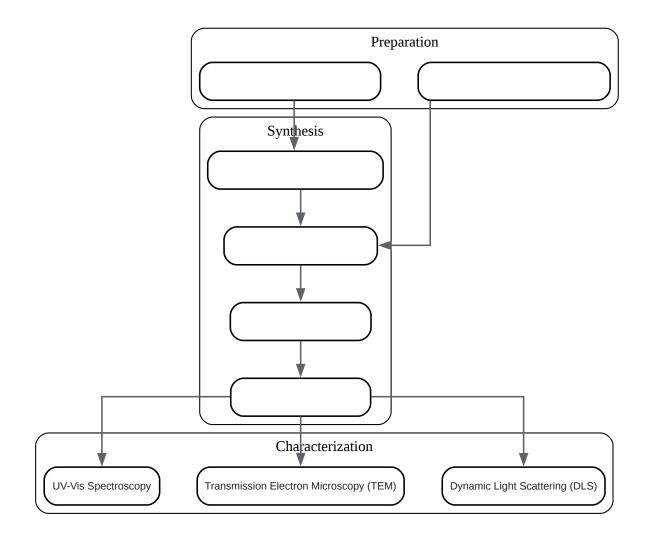
The following table summarizes the key quantitative parameters for the described protocol.

| Parameter | Value | Unit | Notes |
|---|----------|----------------------|--|
| Reagents | | | |
| HAuCl ₄ ·3H ₂ O Solution Volume | 20 | mL | [4] |
| HAuCl ₄ ·3H ₂ O Solution Concentration | 1.0 | mM | [4] |
| Trisodium Citrate Solution Volume | 2 | mL | [4] |
| Trisodium Citrate Solution Concentration | 1% (w/v) | Approximately 34 mM. | |
| Reaction Conditions | | | - |
| Reaction Temperature | Boiling | °C | Approximately 100 °C. [4][8] |
| Stirring Rate | Vigorous | rpm | Not specified, but should be rapid.[4] |
| Reaction Time | 10 - 20 | minutes | [4][6] |
| Expected Nanoparticle Properties | | | |
| Expected Size Range | 15 - 30 | nm | [3][5] |
| Color of Colloid | Deep Red | [4] | |
| UV-Vis Absorbance Maximum (λmax) | ~520 | nm | [6][7] |



Experimental Workflow and Signaling Pathway Diagrams

Experimental Workflow for Gold Nanoparticle Synthesis

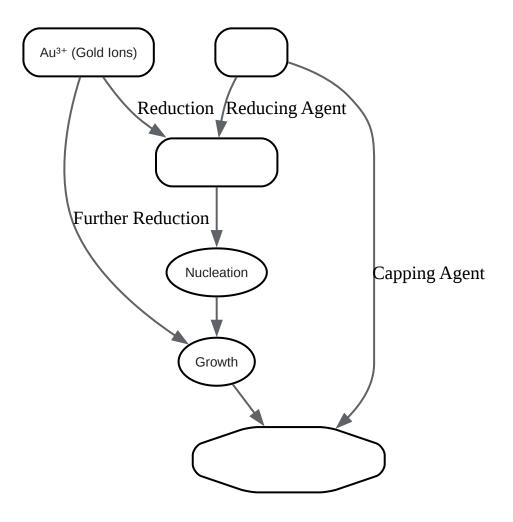


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Caption: Workflow for citrate synthesis of gold nanoparticles.



Citrate Reduction of Gold Ions Signaling Pathway



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Caption: Mechanism of gold nanoparticle formation via **citrate** reduction.

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- To cite this document: BenchChem. [Application Notes and Protocols: Citrate Synthesis of Gold Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b086180#step-by-step-protocol-for-citrate-synthesis-of-gold-nanoparticles]

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